An In-depth Technical Guide to 4-(3-Chlorophenyl)morpholine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(3-Chlorophenyl)morpholine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(3-Chlorophenyl)morpholine (CAS No: 41605-90-7), a key heterocyclic intermediate in the fields of pharmaceutical and fine chemical synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of a chlorophenyl moiety modulates the electronic and lipophilic properties of the molecule, making it a versatile building block for drug discovery and development. This document delves into the core physicochemical properties, provides a detailed, field-proven synthesis protocol via Buchwald-Hartwig amination with mechanistic insights, outlines expected analytical and spectroscopic characterization, discusses its applications as a synthetic precursor, and establishes best practices for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this valuable compound in their work.
Introduction: The Strategic Value of Substituted Phenylmorpholines
The morpholine ring is a six-membered saturated heterocycle featuring both an amine and an ether functional group. Its unique physicochemical properties, including its pKa (the conjugate acid is typically around 8.5), which allows for protonation at physiological pH, and its ability to improve the aqueous solubility and metabolic stability of a parent molecule, have established it as a cornerstone in medicinal chemistry.[1] Morpholine-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Strategic functionalization of the morpholine nitrogen with an aromatic group, such as a phenyl ring, creates a scaffold ripe for further modification. The introduction of a halogen, specifically a chlorine atom, onto this phenyl ring is a common and powerful tactic in drug design.[4] The chlorine atom at the meta-position, as in 4-(3-Chlorophenyl)morpholine, significantly influences the molecule's electronic distribution, lipophilicity (LogP), and metabolic profile. This substitution can enhance binding affinity to biological targets through specific halogen bonding interactions or by altering the molecule's overall conformation and electronic properties, thereby serving as a crucial intermediate for a new generation of therapeutic agents.[5]
Core Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational for its successful application in any synthetic or analytical workflow. 4-(3-Chlorophenyl)morpholine is typically supplied as a stable, crystalline solid, facilitating ease of handling and weighing.
| Property | Value | Source(s) |
| CAS Number | 41605-90-7 | [6] |
| Molecular Formula | C₁₀H₁₂ClNO | [6] |
| Molecular Weight | 197.66 g/mol | [6] |
| IUPAC Name | 4-(3-chlorophenyl)morpholine | |
| Synonyms | N-(m-Chlorophenyl)morpholine | |
| Appearance | White to off-white crystalline powder | |
| Purity (Typical) | ≥98% | [6] |
| Storage Temperature | 2-8°C | |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | |
| LogP (Calculated) | 2.18 |
Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of the C-N bond between an aryl halide and an amine is one of the most critical transformations in modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as the gold standard for this purpose due to its high efficiency, broad substrate scope, and functional group tolerance, even with historically challenging substrates like aryl chlorides.[7]
Mechanistic Rationale
The choice of the Buchwald-Hartwig amination is predicated on its reliability for constructing the aryl-amine bond. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, which is the rate-limiting step for chlorides due to the strength of the C-Cl bond. This is overcome by using electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos) that promote this difficult oxidative addition. Following coordination of the morpholine and deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the resulting palladium-amido complex undergoes reductive elimination to furnish the desired 4-(3-Chlorophenyl)morpholine and regenerate the active Pd(0) catalyst.[5][7]
Experimental Protocol
This protocol is a representative procedure and may require optimization based on specific reagent purity and equipment.
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%). Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (2.0 equivalents). Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Substrate Coupling: Add 1,3-dichlorobenzene (1.0 equivalent) followed by morpholine (1.1 equivalents) to the reaction mixture via syringe. Note: Using 1,3-dichlorobenzene allows for a single coupling event under controlled conditions; alternatively, 3-chloroaniline can be used.
-
Reaction: Heat the reaction mixture to 100-110°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting aryl chloride is consumed (typically 6-24 hours).
-
Work-up: Cool the mixture to room temperature and quench cautiously with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(3-Chlorophenyl)morpholine as a solid.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount. The following section details the expected spectroscopic signatures for 4-(3-Chlorophenyl)morpholine based on its structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted chemical shifts (δ) in CDCl₃. Actual values may vary slightly.
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¹H NMR:
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Aromatic Protons (Ar-H): Expect a complex multiplet pattern between δ 6.8-7.3 ppm integrating to 4 protons. The proton between the two chloro-substituents (at C2) will likely be a triplet or singlet-like peak around δ 6.9 ppm. The other three protons will appear as multiplets.
-
Morpholine Protons (-O-CH₂-): A triplet around δ 3.8-3.9 ppm, integrating to 4 protons, corresponding to the methylene groups adjacent to the oxygen atom.
-
Morpholine Protons (-N-CH₂-): A triplet around δ 3.1-3.3 ppm, integrating to 4 protons, corresponding to the methylene groups adjacent to the nitrogen atom.
-
-
¹³C NMR:
-
Aromatic Carbons (Ar-C): Expect 6 signals in the aromatic region (δ 115-152 ppm). The carbon attached to the nitrogen (C1') will be downfield (~151 ppm). The carbon attached to the chlorine (C3') will be around δ 135 ppm. The other four aromatic carbons will appear between δ 115-130 ppm.
-
Morpholine Carbons (-O-CH₂-): A signal around δ 66-67 ppm.[8][9]
-
Morpholine Carbons (-N-CH₂-): A signal around δ 49-50 ppm.[8][9]
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry should reveal a clear molecular ion peak (M⁺).
-
Expected M⁺: m/z = 197.
-
Isotopic Pattern: A characteristic M+2 peak at m/z = 199 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Key Fragments: Expect fragmentation of the morpholine ring, leading to characteristic losses and fragment ions.
Infrared (IR) Spectroscopy
-
C-H stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (Aliphatic): Strong peaks in the 2850-2960 cm⁻¹ region.[10]
-
C=C stretching (Aromatic): Peaks in the 1475-1600 cm⁻¹ region.
-
C-N stretching (Aryl-amine): A strong peak around 1230-1250 cm⁻¹.
-
C-O-C stretching (Ether): A strong, characteristic peak around 1115-1125 cm⁻¹.[10]
-
C-Cl stretching: A peak in the 700-800 cm⁻¹ region, characteristic of meta-substitution.
Applications in Synthesis
4-(3-Chlorophenyl)morpholine is not typically an end-product but rather a valuable intermediate. Its utility arises from the two distinct reactive handles it possesses: the activated chlorophenyl ring and the morpholine nitrogen (though the latter is less reactive after arylation).
-
Further Cross-Coupling Reactions: The C-Cl bond can participate in further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce additional complexity, building out from the phenyl ring.
-
Modification of the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the chloro- and morpholino- groups will direct incoming electrophiles to specific positions.
-
Scaffold for Libraries: It serves as a foundational scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. The 3-chloro position provides a vector for diversification.
Safety, Handling, and Storage
While a specific, comprehensive safety datasheet for 4-(3-Chlorophenyl)morpholine is not widely available, safe handling procedures can be established based on the parent compound, morpholine, and related halogenated aryl amines.
-
Hazard Classification (Anticipated): Based on analogs like 4-(4-chlorophenyl)morpholine, the compound should be treated as harmful if swallowed and toxic in contact with skin. It is also expected to cause skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is appropriate for incidental contact), and safety glasses or goggles.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C to ensure long-term stability.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4-(3-Chlorophenyl)morpholine is a high-value synthetic intermediate whose utility is rooted in the strategic combination of the medicinally important morpholine scaffold and a functionalized chlorophenyl group. Its synthesis is reliably achieved through robust methods like the Buchwald-Hartwig amination. A thorough understanding of its physicochemical properties and spectroscopic signatures, as outlined in this guide, is essential for its effective use. For researchers in drug discovery and organic synthesis, 4-(3-Chlorophenyl)morpholine represents a versatile platform for the development of novel and complex molecules with significant therapeutic potential.
References
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